N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride
Description
Systematic IUPAC Name and Molecular Formula
The compound N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride is systematically named according to IUPAC conventions as 1-(4-methylphenyl)sulfonyl-N-(piperidin-4-yl)-1H-benzimidazol-2-amine hydrochloride . Its molecular formula is C₁₉H₂₃ClN₄O₂S , with a molecular weight of 406.94 g/mol . The structural features include:
- A benzimidazole core fused to a benzene ring.
- A piperidin-4-yl group at the 2-position of the benzimidazole.
- A toluenesulfonyl (tosyl) group at the 1-position of the benzimidazole.
- A hydrochloride counterion.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃ClN₄O₂S | PubChem |
| Molecular Weight | 406.94 g/mol | PubChem |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4CCNCC4.Cl | PubChem |
Structural Analogues and Isomeric Considerations
Structural analogues of this compound often involve modifications to the piperidine, benzimidazole, or tosyl groups. Key examples include:
- N-(Piperidin-3-ylmethyl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride : Differs in the substitution position of the piperidine group (3-ylmethyl vs. 4-yl).
- 2-(Piperidin-4-yl)-1H-benzo[d]imidazole : Lacks the tosyl group and hydrochloride counterion.
- 1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one : Features a ketone group on the piperidine ring.
Isomeric considerations arise from:
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-piperidin-4-ylbenzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S.ClH/c1-14-6-8-16(9-7-14)26(24,25)23-18-5-3-2-4-17(18)22-19(23)21-15-10-12-20-13-11-15;/h2-9,15,20H,10-13H2,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPSCXLNJWTHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671415 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-N-(piperidin-4-yl)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-92-5 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-N-(piperidin-4-yl)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Compounds :
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Nor-AST) Structure: Replaces the tosyl group with a 4-fluorobenzyl substituent. Properties: Molecular weight = 331.18 g/mol; LC-MS: m/z = 331.9 [M+H]+ . Activity: Demonstrates antiplasmodium activity by inhibiting hemozoin formation, a mechanism critical for malaria treatment .
N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 14a)
- Structure : Lacks the tosyl group; simpler benzimidazole-piperidine backbone.
- Properties : Molecular weight = 216.29 g/mol; LC-MS: m/z = 217.2 [M+H]+; purity = 98% .
- Activity : Serves as a precursor for H1 histamine receptor antagonists .
N-Phenyl-1-tosyl-1H-benzo[d]imidazol-2-amine (3ab)
- Structure : Tosyl group retained; phenyl replaces piperidine.
- Synthesis : Prepared via visible-light-mediated, catalyst-free reaction with phenyl isothiocyanate .
- Applications : Used in photochemical studies due to stable tosyl-protected amine .
Structural Comparison Table :
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Key Pharmacological Role |
|---|---|---|---|
| Target Compound (Hydrochloride) | Tosyl | ~400 (estimated) | Under investigation |
| Nor-AST | 4-Fluorobenzyl | 331.18 | Antimalarial |
| Compound 14a | None | 216.29 | H1 receptor antagonist |
| 3ab | Phenyl | ~350 (estimated) | Photochemical studies |
Pharmacological Profiles
Preparation Methods
Starting Materials
The synthesis generally begins with 4-piperidone hydrochloride as a starting material, which serves as the foundation for constructing the piperidine moiety of the target compound. This approach is consistent with established methods for synthesizing piperidine-containing heterocycles.
Key Intermediates
Several key intermediates are typically involved in the synthesis pathway:
- N-protected piperidone derivatives (such as N-t-butyloxycarbonyl-4-piperidone)
- 4-amino-1-protected piperidine intermediates
- Benzimidazole precursors that can be coupled with the piperidine moiety
Detailed Synthetic Pathway
Based on analogous syntheses of piperidine-containing heterocycles, the following synthetic route can be proposed for N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:
Protection of Piperidine Nitrogen
The first step typically involves protecting the nitrogen of 4-piperidone hydrochloride using a suitable protecting group such as tert-butyloxycarbonyl (Boc):
- 4-Piperidone hydrochloride is treated with sodium bicarbonate in aqueous acetone
- Di-tert-butyl dicarbonate is added to the reaction mixture
- The reaction is stirred at room temperature for approximately 24 hours
- After completion, the reaction mixture is extracted with ethyl acetate
- The organic layer is dried and concentrated to yield N-Boc-4-piperidone
Conversion to 4-Amino-1-protected Piperidine
The protected piperidone is then converted to the corresponding 4-amino derivative:
- N-Boc-4-piperidone is treated with ammonia in ethanol in the presence of titanium tetraisopropylate
- Sodium borohydride is added in portions while maintaining the temperature below 30°C
- After completion, the reaction is quenched with concentrated ammonia
- The product is extracted and purified to yield 4-amino-1-Boc-piperidine
Coupling with Benzimidazole Moiety
The coupling of the 4-amino-piperidine derivative with a suitably functionalized benzimidazole precursor is a critical step:
- The 4-amino-1-protected piperidine is reacted with an appropriate benzimidazole precursor
- The reaction typically requires coupling reagents or conditions that promote nucleophilic substitution
- The reaction is conducted under nitrogen protection in a suitable solvent
Tosylation of Benzimidazole
The tosylation of the benzimidazole nitrogen is an important step:
- The coupled product is treated with p-toluenesulfonyl chloride (tosyl chloride)
- A base such as triethylamine or sodium hydride is typically used
- The reaction is carried out in an appropriate solvent like dichloromethane or DMF
- After completion, the product is purified by chromatography or recrystallization
Deprotection and Salt Formation
The final steps involve deprotection of the protecting group and formation of the hydrochloride salt:
- The N-protected intermediate is treated with an acid (typically TFA or HCl) to remove the Boc group
- The free base is then treated with HCl (in dioxane or ether) to form the hydrochloride salt
- The final product is purified by recrystallization from an appropriate solvent system
Alternative Synthetic Approaches
Research on related compounds suggests alternative approaches that might be applicable to the synthesis of N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:
Direct Coupling Approach
A more direct approach might involve:
- Synthesis of 1-tosyl-1H-benzo[d]imidazol-2-amine
- Direct coupling with a suitably protected 4-piperidone or 4-bromopiperidine derivative
- Deprotection and salt formation as the final steps
Convergent Synthesis
A convergent synthetic strategy could be more efficient:
- Separate preparation of the tosylated benzimidazole component
- Independent synthesis of the functionalized piperidine component
- Convergent coupling of the two components under optimized conditions
- Final deprotection and salt formation
Reaction Conditions and Optimization
The synthesis of N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride requires careful control of reaction conditions:
Temperature Control
Temperature management is critical in several steps:
- Protection reactions typically proceed at room temperature
- Reductive amination steps require careful temperature control (below 30°C) during hydride addition
- Coupling reactions may require elevated temperatures depending on the specific reagents used
Solvent Selection
Appropriate solvent selection is important for each step:
- Aqueous acetone mixtures for protection steps
- Ethanol for reductive amination
- Toluene, DMF, or dichloromethane for coupling and tosylation reactions
Catalyst and Reagent Optimization
The choice of catalysts and reagents significantly impacts yield and purity:
- Titanium tetraisopropylate as a catalyst for reductive amination
- Selection of appropriate coupling reagents for the benzimidazole-piperidine coupling
- Base selection for tosylation reactions
Purification Techniques
Effective purification is essential for obtaining high-purity N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:
Chromatographic Methods
Column chromatography using appropriate solvent systems is commonly employed for intermediate purification:
- Silica gel chromatography with ethyl acetate/hexane or dichloromethane/methanol gradients
- HPLC purification for final product quality control
Recrystallization
Recrystallization is particularly important for the final hydrochloride salt:
- Common solvent systems include isopropanol/water mixtures
- Ethyl acetate/methanol combinations
- Acetone/diethyl ether systems
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:
Spectroscopic Analysis
- NMR spectroscopy (¹H and ¹³C) for structural confirmation
- Mass spectrometry for molecular weight verification
- IR spectroscopy for functional group identification
Physical Properties
- Melting point determination
- Solubility profile in various solvents
- Crystalline form characterization
Challenges and Considerations
Several challenges may be encountered during the synthesis of N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:
Selectivity Issues
- Regioselective tosylation of the benzimidazole nitrogen
- Selective coupling at the 4-position of the piperidine ring
- Minimizing side reactions during deprotection steps
Purification Challenges
- Separation of closely related intermediates
- Removal of metal catalysts from final products
- Obtaining the hydrochloride salt in high purity
Scale-Up Considerations
For larger-scale preparation, several factors must be considered:
Process Optimization
- Minimizing solvent usage
- Improving atom economy
- Enhancing overall yield through optimized conditions
Q & A
Q. What are the standard synthetic methodologies for preparing N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride?
The synthesis typically involves two key steps:
- Sulfonylation of benzimidazole : Reacting 1H-benzo[d]imidazol-2-amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) and a catalyst (e.g., 4-dimethylaminopyridine, 4-DMAP) in dry dichloromethane (DCM) under inert atmosphere (argon) to yield 1-tosyl-1H-benzo[d]imidazol-2-amine (TBZA) .
- Piperidine coupling : Introducing the piperidin-4-yl group via nucleophilic substitution or reductive amination. For example, reacting TBZA with a piperidine derivative (e.g., 4-aminopiperidine) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a coupling agent like HATU or DIPEA .
Purification is achieved via column chromatography (e.g., 1–10% MeOH/DCM gradient) and recrystallization .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions (e.g., tosyl group at N1, piperidine at C2). For example, aromatic protons in the benzimidazole core appear between δ 7.0–8.0 ppm, while the piperidine protons resonate near δ 3.0–4.0 ppm .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., observed [M+H]⁺ m/z = 331.9 for a related compound vs. calculated 331.18) .
- Elemental Analysis (CHN) : Validates purity (>95%) and stoichiometry .
Q. What preliminary biological activities have been reported for this compound?
The compound’s sulphonamide and benzimidazole moieties suggest antifungal potential. For example, TBZA (a structural analog) and its metal complexes (Cu, Co, Zn) demonstrated significant activity against Cryptococcus neoformans (zone of inhibition: 18–22 mm) . Piperidine derivatives also show antiplasmodial activity by inhibiting hemozoin formation in Plasmodium species .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during piperidine coupling?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine amine.
- Catalysis : Using Pd/C or CuI for Buchwald-Hartwig amination can reduce side reactions .
- Temperature control : Refluxing in acetonitrile (80–100°C) for 12–24 hours improves coupling efficiency .
- Purification : Gradient column chromatography (e.g., 5–15% MeOH/DCM) resolves unreacted starting materials and byproducts .
Q. How do structural modifications (e.g., metal complexation) impact biological efficacy?
- Coordination chemistry : TBZA forms stable complexes with transition metals (Cu²⁺, Co²⁺), enhancing antifungal activity. For example, the Cu-TBZA complex showed a 22±3 mm inhibition zone against C. neoformans vs. 18±3 mm for the ligand alone .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzimidazole ring increase antiplasmodial activity by enhancing binding to hemozoin .
Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved for derivatives?
- Variable temperature NMR : Resolves dynamic effects (e.g., piperidine ring puckering) causing split signals .
- Deuteration studies : Replacing exchangeable protons (e.g., NH) with deuterium clarifies splitting patterns .
- X-ray crystallography : Provides definitive structural assignments for ambiguous peaks .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predicts binding to targets like Plasmodium hemozoin (PDB: 1XDH) or fungal CYP51 .
- QSAR models : Correlate substituent lipophilicity (logP) with antifungal IC₅₀ values .
- DFT calculations : Evaluates electronic effects of substituents (e.g., sulfonyl groups) on reactivity .
Q. What contradictions exist in reported biological data, and how can they be addressed?
- Varied antifungal results : Differences in assay conditions (e.g., agar diffusion vs. microdilution) may explain conflicting MIC values. Standardizing protocols (CLSI guidelines) is critical .
- Antiplasmodial vs. cytotoxicity : Some analogs show high antiplasmodial IC₅₀ (>10 µM) but also cytotoxicity. Screening against mammalian cell lines (e.g., HEK293) identifies selective derivatives .
Q. Methodological Recommendations
- Synthetic reproducibility : Always use anhydrous solvents and inert atmospheres to prevent hydrolysis of the tosyl group .
- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results with triplicate experiments .
- Data reporting : Publish full spectral datasets (NMR, LC-MS) and crystal structures in supplementary materials to aid reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
